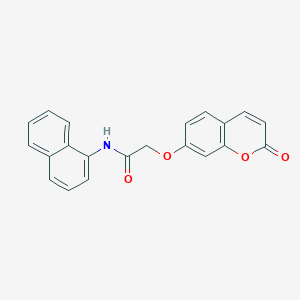![molecular formula C17H11ClN2O2 B5633031 6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B5633031.png)
6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and imidazo[1,2-a]pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of 8-methylimidazo[1,2-a]pyridine, followed by its reaction with a chromenone derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The use of solvent-free or green chemistry approaches can also be considered to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infectious diseases and cancer.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but differs in the substituents, leading to different biological activities.
6-Chloro-3-methylimidazo[1,2-a]pyridine: Similar in structure but with a methyl group instead of the chromenone moiety, affecting its chemical properties and applications.
Uniqueness
6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is unique due to its combination of the chromenone and imidazo[1,2-a]pyridine structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c1-10-3-2-6-20-9-14(19-16(10)20)13-8-11-7-12(18)4-5-15(11)22-17(13)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVGAVCFUZISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)


![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)


![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)
![3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5633042.png)
![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5633055.png)
